molecular formula C23H19NO6 B2399539 N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]furan-2-carboxamide CAS No. 883961-70-4

N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]furan-2-carboxamide

Cat. No. B2399539
CAS RN: 883961-70-4
M. Wt: 405.406
InChI Key: LHLNWSZPIRZNGP-UHFFFAOYSA-N
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Description

N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]furan-2-carboxamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMF belongs to the class of compounds known as furanocoumarins, which are widely distributed in plants and have various biological activities.

Scientific Research Applications

Therapeutic Potential

N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]furan-2-carboxamide and its derivatives demonstrate significant potential in therapeutic applications. A closely related compound, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, shows potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Anticancer and Antibacterial Activities

The synthesis of related furan-2-carboxamide compounds has been linked to significant in vitro antibacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus (Siddiqa et al., 2022). This indicates potential use in combating drug-resistant bacterial infections.

Enzymatic Polymerization for Sustainable Materials

In the field of materials science, derivatives like furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides have been studied. These compounds are promising sustainable alternatives to polyphthalamides and can be applied as high-performance materials (Jiang et al., 2015).

Molecular Interaction Studies

There is also research on the complex formation between DNA and analogs of furan-2-carboxamide derivatives, revealing insights into molecular interactions, which can be vital for drug development and understanding of drug-DNA dynamics (Laughton et al., 1995).

Potential in Neuroinflammation Imaging

In neurology, compounds like [11C]CPPC, which is a PET radiotracer specific for CSF1R, a microglia-specific marker, have been developed. Derivatives of furan-2-carboxamide have potential in noninvasively imaging reactive microglia and disease-associated microglia, contributing to the understanding of neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).

properties

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO6/c1-13-6-4-7-15-20(25)19(14-9-10-16(27-2)18(12-14)28-3)23(30-21(13)15)24-22(26)17-8-5-11-29-17/h4-12H,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLNWSZPIRZNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CO3)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]furan-2-carboxamide

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